Cedrene
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAQOCYXUMOFCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C13CC=C(C(C3)C2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859378 | |
| Record name | Cedr-8-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68608-32-2, 11028-42-5, 469-61-4 | |
| Record name | Terpenes and Terpenoids, cedarwood-oil | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cedrene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-, (3R,3aS,7S,8aS)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cedrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.131 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [3R-(3α,3aβ,7β,8aα)]-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Juniperus deppeana Steud. (Cupressaceae) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Isolation and Occurrence Studies of Cedrene in Natural Systems
Botanical Sources and Distribution of Cedrene-Containing Essential Oils
This compound (B97730) is predominantly found in the essential oils derived from trees within the Cupressaceae and Pinaceae botanical families. Notable sources include various species of junipers (Juniperus) and cypresses (Cupressus), as well as true cedars (Cedrus) researchgate.netwikipedia.org.
Specific botanical sources reported to contain alpha-cedrene and beta-cedrene include:
Juniperus virginiana (Eastern redcedar): Essential oil from the leaves and wood of this species contains alpha-cedrene and beta-cedrene thescipub.comspectroscopyonline.com. Alpha-cedrene has been historically isolated from Juniperus virginiana scentree.co.
Cupressus funebris (Chinese cypress): This species is a main source of Chinese cedarwood oil, which is rich in alpha-cedrene, beta-cedrene, thujopsene, and cedrol (B397079) researchgate.net. Commercial Chinese cedarwood oils show considerable variation in their alpha-cedrene content, ranging from 3.6% to 44.2%, and beta-cedrene content from 3.5% to 11.5% researchgate.net.
Cedrus atlantica (Atlas cedar) and Cedrus deodora (Himalayan cedar): Beta-cedrene is commonly found in the essential oils of these species ontosight.ai.
Cunninghamia konishii: Wood oil from this species has been found to contain alpha-cedrene (18.4%) and beta-cedrene (5.2%), along with their diastereoisomers alpha-funebrene (1.4%) and beta-funebrene (2.0%) essencejournal.com.
Salvia officinalis and Salvia tomentosa: Alpha-cedrene has been reported in these Salvia species nih.gov.
Scutellaria barbata: (-)-a-Cedrene has been observed in the essential oil extract of this plant chemicalbook.com.
Larix leptolepis (Japanese Larch): (+)-α-Cedrene has been detected in the calli of this species, marking its first reported occurrence in nature, although (-)-α-cedrene is widely distributed in plants tandfonline.com.
Trichoderma guizhouense: This plant-beneficial fungus has been found to emit this compound as a high-abundance sesquiterpene biorxiv.org.
The composition of essential oils, including the percentage of this compound isomers, can vary depending on the plant species, the part of the plant used (wood, leaves, roots, etc.), geographical location, and even seasonal variations researchgate.netwikipedia.orgspectroscopyonline.comhealthline.com.
Methodologies for Extraction and Initial Fractionation from Biomass
The extraction of this compound-containing essential oils from plant biomass typically involves methods that can isolate volatile compounds. Traditional and modern techniques are employed, each with its advantages and limitations.
Common extraction methods include:
Steam Distillation: This is a widely used and traditional technique for extracting essential oils from cedar wood and other plant materials. It involves passing steam through the plant biomass, which volatilizes the essential oil. The steam and oil mixture is then condensed, and the oil is separated from the water due to differences in density wikipedia.orgspectroscopyonline.comcedar-sense.comgoogle.com. Steam distillation is favored for preserving the quality of the essential oil, although the apparatus can be cumbersome and the process time-consuming cedar-sense.com.
Solvent Extraction: This contemporary method uses chemical solvents to dissolve the essential oil components from the plant material. Solvent extraction is sometimes preferred over steam distillation to avoid potential alteration of organic components under high temperatures thescipub.comcedar-sense.com. Methylene chloride has been used as a solvent for extracting oils from cedar leaf samples spectroscopyonline.com.
Supercritical CO2 Extraction: This method utilizes carbon dioxide in a supercritical state (under high pressure and temperature) to extract essential oils. This technique can yield highly pure oil and has been shown to be effective in extracting volatile oils from Eastern redcedar chips, sometimes resulting in higher oil yields compared to steam distillation thescipub.comcedar-sense.com.
After initial extraction, fractionation techniques are often employed to isolate or concentrate specific compounds like this compound isomers from the complex mixture of the essential oil.
Fractional Distillation: This method separates components based on their boiling points. Vacuum fractionation can be used to obtain a product with a high this compound content from the light components obtained after initial distillation to remove heavier fractions containing compounds like cedrol google.com. However, separating this compound from compounds with similar boiling points, such as thujopsene, can be difficult and may require alternative methods google.com.
Crystallization: This technique is often used in conjunction with distillation, particularly for separating solid components like cedrol. After distillation, cooling and crystallization steps can be used to obtain crude cedrol, and the remaining liquid fractions (centrate) can be further processed for this compound isolation google.com.
Industrial production of alpha-cedrene often involves the separation of cedar oil, removal of "cedar brains" (presumably solid components like cedrol), and subsequent fractionation of the remaining sesquiterpene-rich components foreverest.net.
Quantitative Analysis of this compound Isomers in Complex Natural Mixtures
Accurate identification and quantification of this compound isomers and other components in essential oils are crucial for understanding their composition and potential applications. Various analytical techniques are employed for this purpose.
Gas Chromatography (GC): This is a primary technique for separating and analyzing volatile compounds in essential oils. By using different stationary phases in the capillary columns (e.g., apolar or chiral columns), researchers can separate and identify individual components, including alpha-cedrene and beta-cedrene spectroscopyonline.comessencejournal.comtandfonline.com.
Mass Spectrometry (MS): Often coupled with GC (GC-MS), MS provides structural information about the separated compounds based on their mass-to-charge ratio. GC-MS is widely used for the identification of components in essential oils spectroscopyonline.comessencejournal.comresearchgate.netresearchgate.net. However, isomers like this compound and funebrene can have very similar mass spectra, necessitating the use of complementary techniques for definitive identification essencejournal.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like 13C NMR spectroscopy can provide detailed structural information and are valuable for confirming the identification of isomers and differentiating between compounds with similar mass spectra essencejournal.comresearchgate.net.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This more advanced technique offers increased selectivity and sensitivity for the quantification of specific compounds in complex matrices, such as biological samples. A validated GC-MS/MS method has been developed for the quantification of alpha-cedrene in rat plasma, using selective reaction monitoring (SRM) mode researchgate.net.
Quantitative analysis is typically performed by integrating the peaks corresponding to the different compounds in the chromatograms obtained from GC or GC-MS analysis. Internal standards, such as m-xylene (B151644) or 1,4-dichlorobenzene, are often used to improve the accuracy of quantification spectroscopyonline.comresearchgate.nethuemed-univ.edu.vn.
Studies have reported the quantitative composition of this compound isomers and other sesquiterpenes in various essential oils. For example, commercial Chinese cedarwood oils have shown significant variability in alpha-cedrene (3.6–44.2%) and beta-cedrene (3.5–11.5%) content researchgate.net. In Eastern redcedar volatile oil, alpha-cedrene constitutes the major fraction of this compound isomers (75%) thescipub.com. Analysis of Cunninghamia konishii wood oil revealed alpha-cedrene as the major component (18.4%), accompanied by beta-cedrene (5.2%) essencejournal.com.
Data on the composition of essential oils from different sources highlight the variability in this compound content:
| Botanical Source | Alpha-Cedrene (%) | Beta-Cedrene (%) | Other Major Components | Reference |
| Cupressus funebris (China) | 3.6–44.2 | 3.5–11.5 | Thujopsene, Cedrol | researchgate.net |
| Juniperus virginiana | ~75 (of total this compound) | - | Cedrol, Cedrenol, Thujopsene, Cuparene, Widdrol | thescipub.com |
| Cunninghamia konishii | 18.4 | 5.2 | Cedrol (11.2%), γ-eudesmol (8.8%), α-terpineol (9.6%) | essencejournal.com |
| Cephalaria lycica | 26.03 | - | Geraniol | researchgate.net |
| Cephalaria scoparia | 16.93 | - | p-cymene | researchgate.net |
| Cephalaria davisiana | 13.01 | - | p-cymene | researchgate.net |
| Cephalaria paphlagonica | 10.94 | - | p-cymene | researchgate.net |
| Cupressus funebris | 16.9 | 5.7 | Cedrol (7.6%), α-pinene (27.0%), α-terpinene (14.0%) | researchgate.net |
Note: Some studies report total this compound content, while others specify isomer percentages. The "Other Major Components" column lists some of the other significant compounds found in the respective essential oils, but is not exhaustive.
Research findings indicate that the ratio of this compound to cedrol can be influenced by the isolation method, as cedrol can dehydrate to this compound in the presence of acid taylorandfrancis.com. The age of the wood can also affect the composition of the essential oil, with fresh wood potentially having a higher cedrol content compared to old wood thescipub.com.
Total Chemical Synthesis of Cedrene
Retrosynthetic Analysis and Key Disconnection Strategies
The tricyclic sesquiterpene cedrene (B97730), with its characteristic tricyclo[5.3.1.01,5]undecane core, presents a formidable challenge in organic synthesis. Its compact and sterically hindered structure, featuring two quaternary carbon centers, has inspired the development of numerous ingenious synthetic strategies. Retrosynthetic analysis reveals several key bond disconnections that have formed the basis for the total synthesis of this complex molecule. These strategies often focus on constructing the intricate ring system through powerful cycloaddition and annulation reactions.
Intramolecular Diels-Alder Cycloaddition Approaches
One of the prominent strategies for assembling the this compound framework involves an intramolecular Diels-Alder (IMDA) reaction. This approach envisions disconnecting the B-ring of the tricyclic system, retrosynthetically revealing a substituted cyclopentadiene (B3395910) tethered to a dienophile.
A notable synthesis utilizing this strategy was reported by Breitholle and Fallis. cdnsciencepub.com Their approach was centered on the thermal cyclization of an alkyl-substituted cyclopentadiene to form a tricyclo[5.2.1.01,5]dec-8-ene intermediate.
Key Steps in the Breitholle-Fallis Synthesis:
Precursor Synthesis: An appropriately substituted cyclopentadiene with a tethered dienophile was synthesized.
IMDA Reaction: The key step involved the intramolecular [4+2] cycloaddition of the cyclopentadiene derivative to construct the core tricyclic olefin. cdnsciencepub.com
Ring Expansion: The resulting olefin was oxidized, and a subsequent ring expansion reaction yielded cedrone, a key intermediate. cdnsciencepub.com
Final Conversion: Cedrone was then converted into (±)-cedrol and (±)-cedrene.
This strategy effectively leverages the stereochemical constraints of the intramolecular reaction to establish the desired tricyclic skeleton.
Photochemical Arene-Alkene Cycloaddition (e.g., Wender Synthesis)
A groundbreaking approach to the synthesis of α-cedrene was developed by Wender and Howbert, employing an intramolecular arene-alkene meta-photocycloaddition. rsc.orgreading.ac.uk This powerful reaction constructs complex, three-dimensional fused-ring systems by reacting a photoexcited benzene (B151609) ring with a tethered alkene. researchgate.net The disconnection strategy involves breaking the bonds formed during the photocycloaddition, simplifying the complex tricyclic target to a more accessible aromatic precursor.
The Wender synthesis is renowned for its efficiency and stereocontrol, rapidly assembling the this compound core with the correct relative stereochemistry at its four stereogenic centers. reading.ac.uknih.gov The key transformation involves the irradiation of a simple aromatic compound, which undergoes a [3+2] cycloaddition to form a complex polycyclic intermediate. nih.govpublish.csiro.au Subsequent cleavage of an internal allylic σ-bond in the cyclopropane (B1198618) ring of this intermediate leads to the this compound skeleton. publish.csiro.au This synthesis brought the arene-alkene meta-photocycloaddition to the forefront as a strategic-level reaction in natural product synthesis. rsc.orgreading.ac.uk
Intramolecular Pauson-Khand Annulation Strategies
The Pauson-Khand reaction (PKR), a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, provides another powerful route to the this compound skeleton. wikipedia.org This strategy is particularly effective when applied in an intramolecular fashion, allowing for the rapid construction of fused bicyclic systems. wikipedia.org The retrosynthetic disconnection involves breaking the cyclopentenone ring formed during the annulation, leading back to a monocyclic enyne precursor.
A formal total synthesis of (±)-α- and β-cedrene by Kerr and Pauson utilized a high-yielding intramolecular Pauson-Khand cyclization as the key step. udel.edustrath.ac.uk This approach efficiently assembled the this compound carbon skeleton from a simple monocyclic precursor. nih.gov
| Reaction | Description | Key Features | Reference |
| Intramolecular Pauson-Khand Reaction | A [2+2+1] cycloaddition involving a tethered alkyne and alkene with carbon monoxide, mediated by a cobalt complex. | Forms a cyclopentenone ring in a single step; effective for constructing 5,5- and 6,5-membered fused bicycles. | wikipedia.org |
| Precursor | A monocyclic enyne (a molecule containing both an alkene and an alkyne). | Readily prepared with stereoselective ketone alkenylation to provide the required olefin. | |
| Product | A tricyclic ketone intermediate (Cedrone). | Can be converted to α- and β-cedrene through further synthetic manipulations. | udel.edunih.gov |
This method stands out for its efficiency in assembling the core structure, demonstrating the utility of metal-mediated cycloadditions in complex molecule synthesis. strath.ac.uk
Oxidative Dearomatization-Induced Cascade Cyclizations
A more recent and biomimetically inspired strategy involves an oxidative dearomatization-induced cascade reaction. This approach was used by Pettus and Green in an efficient synthesis of α-cedrene. nih.gov The key transformation is initiated by the oxidative dearomatization of a phenolic precursor, curcuphenol, which generates a phenoxonium intermediate. nih.gov This intermediate then undergoes an intramolecular [5+2] cycloaddition with a tethered olefin. nih.govresearchgate.net
This cascade reaction is highly stereocontrolled, with the benzylic stereocenter of the precursor guiding the formation of two new stereocenters during the cycloaddition. nih.gov The cascade terminates with the selective incorporation of acetic acid, establishing a third stereocenter. nih.gov This method is notable as it mimics the proposed biosynthesis of the cedrol (B397079) skeleton and constructs the complex tricyclic framework with high efficiency. nih.govresearchgate.net
Biomimetic Synthetic Pathways to this compound and Nor-Cedrene Analogs
Biomimetic synthesis, which seeks to replicate nature's synthetic strategies, has provided elegant pathways to this compound and its analogs. A notable biogenetic-type cyclization of nerolidol (B1678203) to this compound was reported, involving acid-catalyzed cyclizations that mimic the proposed biosynthetic pathway from the bisabolyl cation. researchgate.netlibretexts.org
More recently, a unified biomimetic strategy has been developed for the synthesis of nor-sesquiterpenoids, including nor-cedrene analogs. researchgate.netnih.gov This approach utilizes a common intermediate, nor-bisabolyl epoxide, which can be directed down different cyclization pathways. researchgate.net
Cationic Cyclization Cascade: Treatment of the epoxide with a Lewis acid initiates a cationic cascade, leading to nor-isozizaene-type structures. researchgate.netnih.gov
Radical Cyclization Cascade: Alternatively, a radical cyclization pathway from the same epoxide intermediate can be used to selectively prepare nor-cedryl alcohol. researchgate.net
This dual-pathway approach from a single precursor highlights the efficiency of biomimetic strategies in accessing diverse molecular architectures. researchgate.net
Enantioselective and Stereocontrolled Synthesis of this compound Isomers
Achieving stereocontrol is a critical aspect of any total synthesis of this compound, which contains multiple stereocenters. Many of the strategies employed offer inherent levels of stereoselectivity.
The Wender synthesis, for instance, is highly regarded for its stereocontrol. winthrop.edu The intramolecular nature of the photochemical arene-alkene cycloaddition effectively translates the chirality of the starting material to the complex tricyclic product, controlling the relative stereochemistry of the four newly formed stereocenters. reading.ac.uknih.gov
Similarly, the oxidative dearomatization-induced [5+2] cascade demonstrates excellent stereocontrol. nih.govresearchgate.net The existing stereocenter in the phenolic precursor directs the stereochemical outcome of the cycloaddition, leading to the formation of five contiguous chiral centers in a single, highly stereocontrolled step. researchgate.net
Tandem radical cyclization reactions have also been employed to achieve stereoselective synthesis of the tricyclo[5.3.1.01,5]undecane ring system. winthrop.edu In one approach, the stereochemistry of the final cyclization step, which forms a key quaternary center, is controlled by the conformation of a bicyclic radical intermediate, favoring a chair-like transition state to yield the desired isomer as the major product. winthrop.edu
| Strategy | Method of Stereocontrol | Key Feature | Reference |
| Photochemical Cycloaddition | Diastereoselective reaction controlled by a chiral center in the tether connecting the arene and alkene. | Translates existing chirality into the four stereocenters of the tricyclic product. | reading.ac.uknih.gov |
| Oxidative Dearomatization Cascade | Stereodirection from an existing benzylic stereocenter in the precursor. | Constructs five contiguous chiral centers in one step with high stereocontrol. | nih.govresearchgate.net |
| Tandem Radical Cyclization | Conformation of a radical intermediate in the final cyclization step. | A chair-like transition state directs the formation of the C-1 methyl group. | winthrop.edu |
These examples underscore the importance of designing synthetic routes where stereochemistry is controlled either by the inherent constraints of a reaction or by the influence of pre-existing chiral elements.
Development of Novel Methodologies for this compound Core Construction
The intricate tricyclic framework of this compound, characterized by a [5.3.1.01,5]undecane skeleton, has presented a formidable challenge to synthetic chemists. This complexity has spurred the development of innovative and elegant strategies for the construction of its core structure. Over the years, methodologies have evolved from classical linear sequences to more convergent and efficient approaches, including powerful cycloaddition and radical cyclization reactions. This section details key advancements in the construction of the this compound core, highlighting the ingenuity of modern synthetic organic chemistry.
Intramolecular Arene-Olefin Photocycloaddition
A landmark approach to the this compound skeleton was developed by Wender and Howbert in 1981, employing an intramolecular arene-olefin photocycloaddition as the key ring-forming step. capes.gov.br This strategy is notable for its efficiency in rapidly assembling the complex polycyclic system.
The synthesis commences with a precursor containing both an aromatic ring and an olefin tethered by a suitable chain. Upon photochemical irradiation, a d-nb.inforesearchgate.net or meta-photocycloaddition occurs between the excited arene and the tethered alkene. d-nb.info This reaction elegantly forms the intricate bridged-tricyclic system of this compound in a single step. The initial photoadducts can then be chemically manipulated to yield the final natural product. For instance, in the original synthesis, a mixture of photoadducts was obtained, which could be converted to α-cedrene through subsequent steps including bromine-mediated cyclopropane ring opening and a Wolff-Kishner reduction.
A significant evolution of this methodology was reported more recently, addressing the original synthesis's lack of stereocontrol, which produced a racemic mixture. researchgate.net By incorporating a catalytic, enantioselective step early in the synthesis of the precursor, a chiral key intermediate was prepared. researchgate.net This was achieved through a copper-catalyzed allylic substitution with a chiral phosphine-phosphite ligand, affording the precursor with a high enantiomeric excess (94% ee). researchgate.net This chiral precursor was then carried through the established photocycloaddition route to furnish (-)-α-cedrene, demonstrating a modern refinement of a classic synthetic strategy. researchgate.net
| Methodology | Key Reaction | Precursor Type | Key Features | Stereocontrol |
| Wender Photocycloaddition | Intramolecular d-nb.inforesearchgate.net Arene-Olefin Photocycloaddition | Arene with tethered olefin | Rapid construction of the tricyclic core | Initially racemic; later developed into an enantioselective synthesis (94% ee for key intermediate) |
Tandem Radical Cyclization
A novel and efficient strategy for the stereoselective synthesis of the tricyclo[5.3.1.01,5]undecane ring system of this compound was developed by Hee-Yoon Lee and coworkers, utilizing a tandem radical cyclization of an N-aziridinylimine intermediate. winthrop.edu This approach is particularly noteworthy for its ability to construct quaternary carbon centers, a significant challenge in organic synthesis. winthrop.edu
The core of this strategy is the generation of a radical species that initiates a cascade of cyclization events to form the tricyclic skeleton in a controlled manner. The precursor for the radical cyclization is designed to position the reacting groups in a way that favors the formation of the desired this compound framework. The use of N-aziridinylimines as both radical acceptors and donors is a key innovation in this methodology. winthrop.edu The reaction is sensitive to the conditions, and optimization is necessary to minimize side products. winthrop.edu For instance, the choice of substituents on the aziridinylimine was found to be crucial for the reaction's success. winthrop.edu
This tandem radical cyclization provides a powerful means to access the complex architecture of this compound, showcasing the utility of radical chemistry in the synthesis of complex natural products. winthrop.edu
| Methodology | Key Reaction | Key Intermediate | Key Features |
| Tandem Radical Cyclization | Tandem free radical cycloaddition | N-Aziridinylimine | Stereoselective formation of the tricyclic system; construction of quaternary carbon centers. |
Intramolecular Pauson-Khand Reaction
The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, has also been elegantly applied to the synthesis of the this compound core. nih.govwikipedia.org A highly efficient intramolecular version of this reaction was reported by Kerr and coworkers as the cornerstone of their formal total synthesis of (±)-α- and β-cedrene. nih.gov
In this approach, a monocyclic precursor containing both an alkene and an alkyne moiety is subjected to conditions that promote the Pauson-Khand cyclization. nih.gov This reaction, typically mediated by a cobalt-carbonyl complex, forges the cyclopentenone ring fused to the existing ring system, thereby rapidly assembling the this compound carbon skeleton. nih.govwikipedia.org The intramolecular nature of the reaction enhances its efficiency and selectivity compared to intermolecular versions. wikipedia.org Subsequent chemical transformations of the resulting tricyclic enone lead to cedrone, a key intermediate that can be converted to both α- and β-cedrene. nih.gov More recent advancements have explored microwave-assisted, cobalt-catalyzed Pauson-Khand reactions to construct the tricyclic core, further highlighting the evolution of this methodology. researchgate.net
| Methodology | Key Reaction | Precursor Type | Mediator | Key Outcome |
| Intramolecular Pauson-Khand Reaction | [2+2+1] Cycloaddition | Monocyclic enyne | Cobalt-carbonyl complex | High-yield formation of the tricyclic this compound skeleton |
Intramolecular Diels-Alder Reaction
The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, has been applied in an intramolecular fashion to construct the this compound framework. Breitholle and Fallis reported a total synthesis of (±)-cedrol and (±)-cedrene where the key step is the intramolecular Diels-Alder reaction of an alkyl cyclopentadiene.
The strategy involves the thermal cyclization of a precursor containing a cyclopentadiene ring tethered to a dienophile. This reaction forms a tricyclic olefin intermediate with the correct relative stereochemistry dictated by the constraints of the intramolecular cycloaddition. This tricyclic intermediate is then elaborated through a series of reactions, including oxidation and ring expansion, to yield cedrone, which is subsequently converted to this compound. The stereoselectivity of the Diels-Alder reaction is a key advantage of this route, ensuring the correct spatial arrangement of the atoms in the newly formed rings.
| Methodology | Key Reaction | Precursor Type | Key Intermediate | Key Advantage |
| Intramolecular Diels-Alder Reaction | [4+2] Cycloaddition | Alkyl cyclopentadiene | Tricyclic olefin | High stereoselectivity in the formation of the core structure |
Biosynthesis of Cedrene
Identification of Precursors and Enzymatic Catalysis (e.g., Farnesyl Diphosphate)
The biosynthesis of cedrene (B97730), like all sesquiterpenes, begins with the acyclic isoprenoid precursor, farnesyl diphosphate (B83284) (FPP). FPP is a C15 intermediate in the isoprenoid biosynthetic pathway, formed from the sequential condensation of dimethylallyl pyrophosphate (DMAPP) with two units of isopentenyl pyrophosphate (IPP). The conversion of the linear FPP molecule into the complex tricyclic structure of this compound is a remarkable feat of enzymatic catalysis, orchestrated by a class of enzymes known as sesquiterpene synthases (also referred to as sesquiterpene cyclases).
These enzymes bind the FPP substrate and facilitate a series of intricate cyclization and rearrangement reactions. In the case of this compound and its oxygenated derivative, cedrol (B397079), a key enzyme identified is epi-cedrol synthase. Research on Artemisia annua led to the isolation and characterization of a cDNA clone for epi-cedrol synthase. When expressed in E. coli, the recombinant enzyme was shown to convert FPP into a mixture of sesquiterpenoids. The primary products were oxygenated sesquiterpenes, with epi-cedrol being the major component (96%) and cedrol the minor (4%). A smaller fraction of the products consisted of olefinic sesquiterpenes, of which α-cedrene and β-cedrene were significant constituents.
Another identified enzyme is (–)-α-cedrene synthase, which directly catalyzes the formation of (–)-α-cedrene from (2Z,6E)-farnesyl diphosphate. This enzyme has been found in plants like Nicotiana tabacum (tobacco). The catalytic activity of these synthases is dependent on the presence of a divalent metal cofactor, typically Mg²⁺, which assists in the ionization of the diphosphate group from FPP to initiate the cyclization cascade.
The following table summarizes the key enzymes involved in this compound biosynthesis and their observed products from the precursor FPP.
| Enzyme Name | Precursor | Major Products | Minor Products | Source Organism (example) |
| epi-Cedrol Synthase | Farnesyl Diphosphate | epi-Cedrol (96% of oxygenated products) | Cedrol, α-Cedrene, β-Cedrene, (E)-β-Farnesene, α-Acoradiene, (E)-α-Bisabolene | Artemisia annua |
| (–)-α-Cedrene Synthase | (2Z,6E)-Farnesyl Diphosphate | (–)-α-Cedrene | (+)-2-epi-Prezizaene, (+)-β-Curcumene | Nicotiana tabacum |
Mechanistic Investigations of Carbocationic Rearrangements in this compound Biosynthesis
The conversion of the linear farnesyl diphosphate to the tricyclic this compound skeleton is a classic example of a complex carbocation-mediated cyclization and rearrangement cascade. This process is initiated by the enzyme-catalyzed removal of the diphosphate group from FPP, which generates a farnesyl cation. This highly reactive intermediate then undergoes a series of intramolecular cyclizations and rearrangements.
The initial cyclization is thought to form a bisabolyl cation intermediate. From this monocyclic intermediate, a second cyclization occurs to form the bicyclic core of the this compound structure. This is then followed by a series of hydride and alkyl shifts, which are characteristic of terpene biosynthesis, to ultimately form the cedrenyl cation. The final step in the formation of α-cedrene or β-cedrene is the deprotonation of this final carbocation intermediate at different positions to yield the respective double bond isomers.
Computational studies have been instrumental in elucidating the potential energy surfaces of these carbocation rearrangements. These studies help to understand why certain product skeletons are favored over others. The enzyme's active site plays a crucial role in guiding the folding of the FPP substrate and stabilizing specific carbocation intermediates and transition states, thereby directing the reaction cascade towards the formation of this compound. The lifetime of these carbocation intermediates is extremely short, often on the order of the period of a single-bond stretching vibration, highlighting the highly controlled nature of these enzymatic reactions.
A simplified mechanistic pathway is outlined below:
Initiation: Ionization of Farnesyl Diphosphate (FPP) to form the farnesyl cation.
First Cyclization: Intramolecular attack of a double bond to form the (7R)-β-bisabolyl cation.
Second Cyclization: A further intramolecular cyclization to form a bicyclic carbocation.
Rearrangements: A cascade of 1,2-hydride and 1,2-alkyl (methyl) shifts to form the thermodynamically stable tertiary cedrenyl cation.
Termination: Deprotonation of the cedrenyl cation to yield either α-cedrene or β-cedrene.
Stereochemical Course and Control in Biosynthetic Pathways
The biosynthesis of this compound is a highly stereocontrolled process. The absolute configuration of the final this compound products is determined by the specific folding of the FPP precursor within the chiral environment of the enzyme's active site and the stereochemistry of the subsequent cyclization and rearrangement steps.
Studies utilizing chiral gas chromatography-mass spectrometry (GC-MS) on sesquiterpenes produced by the fungus Fusarium verticillioides have determined the absolute configurations of several related sesquiterpenes, including (-)-α-cedrene and (+)-β-cedrene. The stereochemistry of these products was found to be related to that of trichodiene, another sesquiterpene produced by the same fungus, suggesting a common or mechanistically related biosynthetic origin from key cationic intermediates.
The enzyme dictates the stereochemical course at several key junctures:
Initial Folding of FPP: The enzyme template ensures that the FPP molecule is folded in a specific conformation that pre-organizes it for the desired cyclization.
Face Selectivity of Cyclizations: The enzyme controls which face of the double bonds participates in the intramolecular cyclization attacks, thereby setting the stereocenters of the newly formed rings.
Stereospecificity of Rearrangements: The hydride and alkyl shifts that occur during the carbocation cascade are also stereospecific, with the migrating group and the resulting positive charge maintaining a specific spatial relationship. For example, in a 1,2-hydride shift, the hydrogen atom moves to the adjacent electron-deficient carbon while maintaining its stereochemical orientation (e.g., staying on the bottom face of the molecule).
The remarkable stereochemical fidelity of this compound synthases ensures that a single enantiomer of the product is predominantly formed from the achiral FPP precursor.
Genetic and Molecular Biology Approaches to this compound Biosynthesis
Advances in molecular biology have enabled the isolation and characterization of the genes encoding the enzymes responsible for this compound biosynthesis. A notable example is the isolation of the cDNA clone encoding epi-cedrol synthase from Artemisia annua. This research provided the genetic blueprint for this specific sesquiterpene synthase.
The isolated cDNA for epi-cedrol synthase contains a 1641-base pair open reading frame (ORF) that codes for a protein of 547 amino acids with a calculated molecular weight of 63.5 kDa. Sequence analysis revealed that the deduced amino acid sequence shares 32% to 43% identity with other known sesquiterpene cyclases from angiosperms, indicating a conserved evolutionary origin for these enzymes.
The functionality of this gene was confirmed by expressing the cDNA clone in Escherichia coli. The recombinant protein was then purified and shown to be enzymatically active, converting FPP to epi-cedrol and other this compound-related sesquiterpenes. This heterologous expression system is a powerful tool for producing and studying terpene synthases.
Furthermore, the gene names for (-)-α-cedrene synthase have been designated as EAS3 and EAS4. The study of the genetic organization of terpene synthase genes in various plants, such as the analysis of monoterpene synthase genes in pine, has revealed that these genes often exist as part of multigene families and can exhibit differential expression patterns in various tissues. This genetic complexity suggests that the biosynthesis of terpenes like this compound is a tightly regulated process at the genetic level.
The table below provides a summary of the genetic information for a key enzyme in the this compound biosynthetic pathway.
| Gene/Enzyme | Source Organism | ORF Length (bp) | Deduced Protein Size (amino acids) | Key Genetic Features |
| epi-Cedrol Synthase | Artemisia annua | 1641 | 547 | 32-43% amino acid identity with other angiosperm sesquiterpene cyclases. |
Chemical Reactivity and Mechanistic Transformations of Cedrene
Atmospheric Oxidation Chemistry of Cedrene (B97730)
As a biogenic volatile organic compound (BVOC), this compound is released into the atmosphere from vegetation and undergoes oxidation by key atmospheric oxidants: ozone (O₃), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO₃). These reactions are crucial as they contribute to the formation of secondary organic aerosols (SOA), which have significant impacts on air quality and climate.
The gas-phase reaction of α-cedrene with ozone is a significant atmospheric degradation pathway. The reaction proceeds through the Criegee mechanism, where ozone undergoes a 1,3-dipolar cycloaddition to the double bond to form an unstable primary ozonide (molozonide). This intermediate rapidly decomposes via cycloreversion into a carbonyl compound and a carbonyl oxide, known as the Criegee intermediate. These two fragments can then recombine in a different orientation to form a more stable secondary ozonide (1,2,4-trioxolane).
Studies of the ozonolysis of α-cedrene have identified numerous gas and particle-phase products. The formation of these products demonstrates the cleavage of the carbon-carbon double bond and subsequent functionalization of the molecule. Key identified products include aldehydes, carboxylic acids, and ketones. For instance, a study conducted in a Teflon film chamber identified twenty-two different compounds resulting from the reaction. The major products indicate that the reaction pathways lead to compounds with varying volatility, which influences their partitioning between the gas and particle phases. All identified products were found in the particle phase, with some, like α-cedrinic acid, α-cedronic acid, and α-cedronaldehyde, appearing in the early stages of aerosol formation.
The presence of an OH radical scavenger, such as cyclohexane, can influence the product distribution. Generally, aldehyde yields are higher in the presence of a scavenger, while the yield of hydroxy compounds increases in its absence, indicating a contribution from OH radicals formed during ozonolysis.
Table 1: Major Products Identified from the Ozonolysis of α-Cedrene
| Product Name | Chemical Class |
| α-Cedronaldehyde | Aldehyde |
| α-Norcedronaldehyde | Aldehyde |
| Formaldehyde | Aldehyde |
| Acetaldehyde | Aldehyde |
| α-Cedronic acid | Carboxylic Acid |
| α-Cedrinic acid | Carboxylic Acid |
| α-Norcedronic acid | Carboxylic Acid |
| 8-Hydroxy-9-α-cedranone | Hydroxy Ketone |
| Acetone | Ketone |
The hydroxyl (OH) radical is often referred to as the "detergent of the atmosphere" and is a primary daytime oxidant for VOCs like this compound. The reaction is initiated by the electrophilic addition of the OH radical to the carbon-carbon double bond of α-cedrene, forming a hydroxyalkyl radical. This radical then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂).
The subsequent chemistry of these RO₂ radicals is complex and can proceed via several pathways, depending on the ambient atmospheric conditions, particularly the concentration of nitrogen oxides (NOₓ). These reactions lead to the formation of a wide array of highly oxidized molecules (HOMs), which are key precursors to SOA formation. The oxidation of sesquiterpenes by OH radicals is a significant contributor to SOA levels. While the specific product distribution from the OH-initiated oxidation of this compound is less detailed in the literature compared to its ozonolysis, the general mechanisms for terpenes suggest the formation of multifunctional compounds including hydroperoxides, alcohols, ketones, and carboxylic acids.
During the nighttime, the nitrate radical (NO₃) becomes the most important atmospheric oxidant for many unsaturated BVOCs. The NO₃ radical is formed from the reaction of nitrogen dioxide (NO₂) and ozone (O₃). It reacts rapidly with alkenes, making it a significant sink for compounds like this compound after sunset.
The reaction is initiated by the addition of the NO₃ radical to the double bond of α-cedrene, forming a nitrooxy-alkyl radical. This radical adds O₂ to form a nitrooxy-peroxy radical. Subsequent reactions of this peroxy radical can lead to the formation of stable organic nitrates and other oxidized products. Laboratory studies have shown that the reactions of sesquiterpenes with NO₃ radicals are highly efficient at producing SOA. In fact, for a series of sesquiterpenes including α-cedrene, the SOA yield from NO₃ radical reactions was found to be substantially higher than from ozonolysis or photooxidation. This highlights the critical role of nighttime chemistry in the atmospheric processing of this compound and its contribution to aerosol formation.
The atmospheric oxidation of this compound by O₃, OH, and NO₃ radicals readily produces secondary organic aerosol (SOA). This is due to the formation of low-volatility products that can either nucleate to form new particles or condense onto existing aerosol particles, contributing to their growth. Sesquiterpenes like this compound are recognized as a significant source of biogenic SOA due to their high reactivity and high SOA yields.
Studies have quantified the SOA yields from this compound oxidation under various conditions. The SOA yield is defined as the ratio of the mass of aerosol formed to the mass of hydrocarbon reacted. The oxidation of α-cedrene and other sesquiterpenes results in substantial SOA yields, which vary depending on the specific oxidant.
Table 2: Average Secondary Organic Aerosol (SOA) Yields from Sesquiterpene Oxidation
| Oxidant | Average SOA Yield |
| Ozone (O₃) | 0.53 |
| Photooxidation (primarily OH) | 0.55 |
| Nitrate Radical (NO₃) | 1.19 |
The high SOA yield from the NO₃ radical reaction is particularly noteworthy, suggesting a significant impact on nighttime atmospheric aerosol loadings. The growth of these aerosols is driven by the continuous formation and condensation of semi- and low-volatility products. Products such as α-cedrinic acid, α-cedronic acid, and α-cedronaldehyde, which are observed in the particle phase shortly after the reaction begins, may play a crucial role in the initial stages of SOA formation from this compound ozonolysis. Further particle growth can be attributed to the formation of higher-generation, more highly oxidized products.
Acid-Catalyzed Rearrangements and Cyclizations
The tricyclic framework of this compound is susceptible to rearrangements under acidic conditions. The use of acid catalysts can induce skeletal isomerizations and cyclizations, leading to the formation of different structural isomers. For example, in the context of the total synthesis of α-cedrene, the isomerization of a precursor using p-toluenesulfonic acid (p-TsOH) in dichloromethane (B109758) was a key step to achieve the final natural product structure.
Radical-Mediated Reaction Pathways
Radical chemistry provides powerful methods for the construction of complex polycyclic structures like this compound. Tandem radical cyclizations, in particular, have been employed effectively in the total synthesis of α-cedrene. One strategy utilized N-aziridinylimine radical chemistry to construct the C-1 quaternary carbon center of the this compound core.
In this synthetic approach, a radical is generated, which then undergoes a sequence of intramolecular cyclization reactions. The stereochemical outcome of these cyclizations can be controlled by the conformations of the radical intermediates. For the synthesis of α-cedrene, a tandem radical cyclization reaction proved to be an efficient and stereoselective strategy for forming the characteristic tricyclo[5.3.1.0¹⁵]undecane ring system. This demonstrates that the this compound framework can be constructed through pathways involving the controlled formation and reaction of radical intermediates.
Regioselective and Stereoselective Derivatization Reactions (e.g., Hydroxylation, Peroxidation, Hydration)
The rigid, tricyclic structure of this compound provides a unique scaffold for chemical modifications. The presence of a double bond and multiple stereocenters allows for a variety of regioselective and stereoselective reactions, leading to a range of functionalized derivatives.
Hydroxylation
Hydroxylation is a key transformation of the this compound skeleton, yielding valuable alcohol derivatives. These reactions can be achieved through both chemical synthesis and biocatalysis, often with high degrees of selectivity.
A synthetic method for producing this compound cis-diol from α-cedrene involves a multi-step process that includes a regioselective and stereospecific hydroxylation step. The process begins with the epoxidation of α-cedrene, followed by isomerization to cedranone. This ketone intermediate then undergoes a regioselective and stereospecific hydroxylation in the presence of a strong base to yield hydroxycedranone, which is finally reduced to the target this compound cis-diol. Another approach involves the photo-oxidation of (−)-α-cedrene to create an allylic intermediate, which can be converted to a cis-cedrane-8,9-diol. This pathway is part of a synthetic route to produce cis-cedrene acetonide, a powerful aroma molecule.
Furthermore, the synthesis of sec-cedrenol, a hydroxylated derivative, has been accomplished through a biomimetically inspired strategy. This method involves the oxidative dearomatization of curcuphenol, which triggers an intramolecular cascade reaction, ultimately leading to the tricyclic cedrane (B85855) skeleton with a hydroxyl group incorporated in a regio- and stereoselective manner. Microbial systems are also highly effective at hydroxylating this compound, as detailed in section 5.5.
Peroxidation
Hydration
The hydration of α-cedrene involves the addition of water across the C8-C9 double bond to form the tertiary alcohol, cedrol (B397079). This reaction is an acid-catalyzed process. The reverse reaction, the dehydration of cedrol to α-cedrene, is well-documented and can be efficiently achieved using acidic salts such as anhydrous copper(II) sulfate. The successful dehydration under these conditions implies that the hydration of α-cedrene to cedrol would be favored in the presence of water and an acid catalyst, following Markovnikov's rule where the hydroxyl group adds to the more substituted carbon (C-8).
| Reaction Type | Substrate | Key Reagents/Conditions | Major Product(s) | Selectivity | Reference |
|---|---|---|---|---|---|
| Hydroxylation | α-Cedrene | 1. Lipase, H₂O₂ 2. Brönsted acid 3. Strong base 4. Reducing agent | This compound cis-diol | Regioselective & Stereospecific | |
| Hydroxylation (via Photo-oxidation) | (−)-α-Cedrene | Photo-oxidation, then epoxidation and reductive opening | cis-Cedrane-8,9-diol | Stereoselective | |
| Hydration (Inferred) | α-Cedrene | Acid catalyst (e.g., H₂SO₄), Water | Cedrol | Regioselective (Markovnikov) |
Biotransformations and Microbial Degradation Studies
Microorganisms provide a powerful and environmentally benign toolkit for modifying complex natural products like this compound. Microbial enzymes can catalyze reactions with high regio- and stereoselectivity at positions that are often difficult to access through conventional chemical synthesis.
Biotransformations
The microbial transformation of this compound and its derivatives has been explored using various bacterial and fungal strains, leading to the production of novel hydroxylated compounds. One notable example is the biotransformation of α-cedrene by a bacterial strain, Rhodococcus sp. KSM-7358, which was found to use α-cedrene for growth. This strain performs a novel allylic oxidation of α-cedrene to regiospecifically produce (R)-10-hydroxythis compound (sec-cedrenol) in high yield.
Fungi have also proven effective in hydroxylating the cedrane skeleton. The fungus Corynespora cassiicola DSM 62474 hydroxylates both cedrol and this compound. For this compound, it catalyzes allylic hydroxylation as well as oxidation at other positions, with the main reactions being 2- and 12-hydroxylations. Biotransformation of cedrol with several different fungal strains, including Rhizopus stolonifer, Streptomyces bikiniensis, and Verticillium tenerum, has been shown to yield a variety of previously undescribed hydroxy-cedrols. These studies highlight that different microbial strains can produce distinct oxidation patterns, allowing for the targeted synthesis of specific derivatives. The enzymes responsible for these transformations are often cytochrome P-450 monooxygenases, which are known to be involved in the metabolism of xenobiotics and terpenoids in fungi.
Microbial Degradation
The ability of certain microorganisms to use α-cedrene as a growth substrate indicates that they possess the enzymatic machinery to degrade the molecule. Microbial degradation is a critical process for the natural attenuation of hydrocarbons in the environment. The degradation pathway for sesquiterpenes like this compound typically begins with functionalization, most commonly through hydroxylation, which increases the molecule's polarity. This initial attack is often mediated by monooxygenase enzymes. Following these initial oxidative steps (Phase I metabolism), the functionalized intermediates can undergo further enzymatic reactions (Phase II metabolism), such as conjugation, which facilitates excretion or further breakdown into central metabolic pathways. While the complete degradation pathway of this compound to carbon dioxide and water has not been fully elucidated, the principles observed in the degradation of other recalcitrant hydrocarbons suggest that a consortium of microorganisms may be required for complete mineralization.
| Microorganism | Substrate | Major Product(s) | Reaction Type | Reference |
|---|---|---|---|---|
| Rhodococcus sp. KSM-7358 | α-Cedrene | (R)-10-Hydroxythis compound (sec-cedrenol) | Regiospecific allylic oxidation | [No new result, but covered in initial thought process from first search] |
| Corynespora cassiicola DSM 62474 | This compound | 2-Hydroxy-cedrols, 12-Hydroxy-cedrols | Hydroxylation | |
| Rhizopus stolonifer CBS 38252 | Cedrol | Hydroxy-cedrols | Hydroxylation | |
| Streptomyces bikiniensis IFO 13350 | Cedrol | Hydroxy-cedrols | Hydroxylation |
Compound Reference Table
| Compound Name | Systematic Name (IUPAC) | Molecular Formula |
|---|---|---|
| (-)-α-Cedrene | (1S,2R,5S,7R)-2,6,6,8-tetramethyltricyclo[5.3.1.0¹﹐⁵]undec-8-ene | C₁₅H₂₄ |
| (+)-β-Cedrene | (1S,2S,5S,7R)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.0¹﹐⁵]undecane | C₁₅H₂₄ |
| Cedrol | (1S,2R,5S,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.0¹﹐⁵]undecan-8-ol | C₁₅H₂₆O |
| sec-Cedrenol / (R)-10-Hydroxythis compound | (1R,2R,5S,7R)-2,6,6,8-tetramethyltricyclo[5.3.1.0¹﹐⁵]undec-8-en-10-ol | C₁₅H₂₄O |
| Cedranone | (1S,5S,7R)-2,2,5,7-tetramethyltricyclo[5.3.1.0¹﹐⁵]undecan-8-one | C₁₅H₂₄O |
| This compound cis-diol | (1S,2R,5S,7R,8R,9S)-2,6,6,8-tetramethyltricyclo[5.3.1.0¹﹐⁵]undecane-8,9-diol | C₁₅H₂₆O₂ |
| cis-Cedrene acetonide | (1'S,2'R,3a'S,5'S,7a'R)-2,2,4',4',7'-pentamethyl-spiro[1,3-dioxolane-4,6'-tricyclo[5.3.1.0³ᵃ,⁵]undecane] | C₁₈H₃₀O₂ |
| Curcuphenol | 2-(1,5-dimethylhex-4-en-1-yl)-5-methylphenol | C₁₅H₂₂O |
Advanced Analytical Methodologies for Cedrene Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
GC-MS is a widely used technique for the qualitative and quantitative analysis of cedrene (B97730) in various samples, including essential oils and biological matrices researchgate.netnih.govnih.govbanglajol.info. The separation of this compound isomers and other components is achieved by gas chromatography, followed by mass spectrometry for identification and quantification.
In GC-MS analysis, compounds are identified based on their retention times and characteristic mass fragmentation patterns. For α-cedrene, typical mass spectral data include prominent ions such as m/z 204.3 (molecular ion), 119.1, 93.1, 105.1, 91.1, and 41.1 nih.gov. These fragmentation patterns serve as fingerprints for identifying α-cedrene within a complex mixture. GC-MS/MS, or tandem mass spectrometry, offers increased selectivity and sensitivity for quantification, particularly in complex samples like biological fluids. A validated GC-MS/MS method for quantifying α-cedrene in rat plasma utilized selective reaction monitoring (SRM) with transitions of m/z 204.3 → 119.0 for α-cedrene and m/z 146.0 → 111.0 for the internal standard (1,4-dichlorobenzene) researchgate.netnih.gov. This method demonstrated linearity over a concentration range of 5-800 ng/mL with a lower limit of quantification of 5 ng/mL in rat plasma researchgate.netnih.gov.
GC-MS is also employed in environmental studies, such as the analysis of secondary organic aerosol (SOA) formed from the ozonolysis of α-cedrene copernicus.orgpublish.csiro.au. Filter samples containing SOA can be extracted, derivatized, and analyzed by GC-MS to identify individual products publish.csiro.au.
Gas Chromatography-Flame Ionization Detection (GC-FID) for Component Profiling
GC-FID is a common technique for the quantitative analysis and profiling of components in samples containing this compound, particularly in quality control and compositional analysis of essential oils nih.govpubcompare.ainih.gov. FID is a sensitive detector for hydrocarbons like this compound and provides a signal proportional to the mass of the analyte.
GC-FID is used to determine the relative percentages of major components in cedarwood oil, including α-cedrene and β-cedrene nih.govpubcompare.ai. For example, in the analysis of Virginia cedarwood oil, GC-FID was used to quantitate marker compounds, with reported percentages of 27.01% for α-cedrene and 6.05% for β-cedrene in one specific lot nih.govpubcompare.ai. GC-FID is also utilized for assessing the purity and stability of this compound and its formulations over time nih.govnih.gov. Fast GC-FID methods have been developed for higher time resolution measurements of volatile organic compounds, including sesquiterpenes like α-cedrene and β-caryophyllene, although co-elution can be a limitation for certain isomers copernicus.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy, including ¹H NMR and ¹³C NMR, is a powerful tool for the structural elucidation of this compound isomers and their derivatives tandfonline.comrsc.orgcapes.gov.brnih.govresearchgate.net. By analyzing the chemical shifts, splitting patterns, and coupling constants of signals in NMR spectra, the complete molecular structure and stereochemistry of this compound can be determined.
Detailed ¹H and ¹³C NMR spectral assignments for β-cedrene and its derivatives have been obtained using two-dimensional NMR techniques such as INADEQUATE, XHCORR, and NOESY, in combination with shift reagent experiments tandfonline.comcapes.gov.br. Complete and unambiguous ¹H NMR chemical shift assignments for α-cedrene have also been established through iterative full spin analysis nih.gov. NMR spectroscopy is crucial for confirming the structure of isolated this compound from natural sources or synthesized derivatives researchgate.net. For instance, the structures of microbial hydroxylation products of this compound have been elucidated using 2D NMR techniques researchgate.net.
Infrared (IR) Spectroscopy for Functional Group Analysis
For example, IR spectroscopy has been used to identify cedarwood oil, which contains this compound, by comparing its spectrum to literature data nih.gov. In studies investigating the ozonolysis of α-cedrene and the formation of secondary organic aerosol, attenuated total reflectance-Fourier transform infrared (ATR-FTIR) spectroscopy has been used to analyze the chemical composition of the SOA particles, providing insights into the functional groups present in the oxidation products copernicus.org.
Chiral Gas Chromatography for Enantiomeric Composition Determination
Chiral gas chromatography is a specialized technique used to separate and quantify enantiomers, which are stereoisomers that are non-superimposable mirror images of each other gcms.cz. This compound isomers, particularly α-cedrene, can exist as enantiomers ((−)-α-cedrene and (+)-α-cedrene) wikipedia.orgtandfonline.com. Determining the enantiomeric composition is important as enantiomers can have different biological activities and olfactory properties.
Chiral capillary columns, often incorporating derivatized cyclodextrins as stationary phases, are used for the enantiomeric separation of chiral compounds, including terpenes gcms.cz. GC and GC/MS analyses using chiral capillary columns have been employed to investigate the enantiomeric composition of α-cedrene in natural sources tandfonline.com. For instance, studies on Larix leptolepis callus have demonstrated the occurrence of (+)-α-cedrene, which was detected for the first time in nature, alongside the more widely distributed (−)-α-cedrene, using chiral GC and GC/MS tandfonline.com.
Real-time Mass Spectrometry Techniques in Environmental Monitoring
Real-time mass spectrometry techniques, such as Direct Analysis in Real Time Mass Spectrometry (DART-MS) and Aerosol Mass Spectrometry (AMS), are increasingly applied in environmental monitoring, including the study of atmospheric processes involving volatile organic compounds like this compound copernicus.orgresearchgate.net. These techniques allow for the rapid analysis of samples with minimal or no sample preparation.
DART-MS has been used to probe the chemical composition of secondary organic aerosol particles formed from the ozonolysis of α-cedrene copernicus.orgresearchgate.net. This technique can provide information about the surface composition of particles and, by varying parameters like temperature, can help distinguish components based on their volatility researchgate.net. AMS is another technique used to analyze the composition of aerosols, providing mass spectra of the organic components copernicus.orgpublish.csiro.au. These real-time methods are valuable for studying the formation and aging of atmospheric particles derived from sesquiterpenes like this compound.
Environmental Chemistry and Atmospheric Fate of Cedrene
Emission Rates and Atmospheric Concentrations of Biogenic Sesquiterpenes
Biogenic volatile organic compounds (BVOCs), including sesquiterpenes (SQTs), are emitted in substantial quantities from vegetation and play a significant role in atmospheric composition, secondary organic aerosol (SOA) formation, and carbon sequestration d-nb.info. While anthropogenic volatile organic compounds (AVOCs) are regionally important, BVOCs are estimated to have global emission rates approximately 10 times higher than AVOCs copernicus.org. Terpenes dominate biogenic emissions, with isoprene (B109036) accounting for about 50% of the total copernicus.org. Sesquiterpenes, although emitted in smaller quantities (around 0.5% of total biogenic non-methane hydrocarbons), are important due to their high reactivity and potential for biogenic aerosol formation copernicus.orgtandfonline.com.
Factors influencing biogenic emissions include vegetation type and density, solar radiation, cloud cover, and ambient temperature tandfonline.com. Studies have shown that SQT emissions are highly correlated with temperature, with exponential increases observed as temperature rises d-nb.info. Light intensity also affects emissions, with some studies indicating increased emission with increasing photosynthetic photon flux density (PPFD) up to a certain threshold d-nb.info. Plant developmental stage and seasonal variations can also influence SQT emission rates and composition d-nb.info. For instance, the fractional contribution of SQTs to total BVOC emissions from Scots Pine showed a strong seasonal variation, with higher percentages in spring/early summer compared to August-October d-nb.info.
While specific atmospheric concentrations of cedrene (B97730) are not widely reported in the provided search results, general information on sesquiterpene emissions provides context. Sesquiterpene emission factors have been estimated in various studies, with values ranging depending on the plant species and environmental conditions d-nb.info. For example, mean sesquiterpene emission factors in one study for Southeast Texas were used to estimate biogenic SOA concentrations tandfonline.com.
Interactive Table 1: Factors Influencing Biogenic Sesquiterpene Emissions
| Factor | Influence on Emissions | Notes |
| Temperature | Highly correlated, often exponential increase with temp. d-nb.info | Main environmental control for some species like β-Caryophyllene d-nb.info. |
| Light Intensity | Can increase emissions up to a threshold d-nb.info. | Emissions detected at night at lower levels d-nb.info. |
| Vegetation Type | Significant variation in rates and species emitted d-nb.info. | Different cultivars can have varying emission rates d-nb.info. |
| Plant Development | Emission rates can vary with developmental stage d-nb.info. | |
| Season | Strong seasonal variation observed for some species d-nb.info. | Can create unique chemical regimes d-nb.info. |
Atmospheric Lifetime and Primary Degradation Pathways of this compound
Sesquiterpenes, including this compound, are highly reactive in the atmosphere due to the presence of double bonds publish.csiro.au. They react with major atmospheric oxidants: hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃) publish.csiro.autandfonline.com. These reactions lead to the formation of more oxygenated and less volatile species tandfonline.com.
The atmospheric lifetime of a compound is determined by its reaction rates with these oxidants. For fragrance materials including acetyl this compound (a derivative), calculated atmospheric lifetimes due to daytime reaction with the OH radical are typically a few hours or less, indicating they are not prone to long-range transport researchgate.net. While specific lifetime data for this compound itself was not extensively detailed, sesquiterpenes generally have short atmospheric lifetimes due to their fast reactions with oxidants publish.csiro.au. For example, β-caryophyllene has a reported lifetime of 2 minutes with respect to ozone at an average ozone concentration researchgate.net.
The primary degradation pathways for unsaturated hydrocarbons like this compound involve reactions with O₃, OH, and NO₃ radicals publish.csiro.autandfonline.com. Ozonolysis, the reaction with ozone, is particularly important for compounds with double bonds and can occur both day and night publish.csiro.autandfonline.com. Reactions with OH radicals are dominant during the daytime, while reactions with NO₃ radicals are significant during the nighttime publish.csiro.autandfonline.com. These oxidation processes initiate a cascade of reactions that can lead to the formation of highly oxidized multifunctional organic compounds (HOMs) and other products researchgate.netnih.gov.
Studies on the ozonolysis of α-cedrene have shown that HOM formation can be explained by an autoxidation mechanism initiated by ozone attack at the double bond nih.gov. This is similar to mechanisms observed for other cyclic alkenes nih.gov. The oxidation products are expected to have very low vapor pressure, making them important for SOA formation researchgate.net.
Interactive Table 2: Primary Atmospheric Oxidants and Reaction Timescales for BVOCs
| Oxidant | Activity Period | Typical Reaction Timescale for Reactive BVOCs | Relevance to this compound |
| Hydroxyl Radical (OH) | Daytime | Minutes to hours manchester.ac.uk | Primary daytime oxidant for this compound publish.csiro.autandfonline.com. |
| Ozone (O₃) | Day and Night | Minutes to hours manchester.ac.uk | Important oxidant for this compound due to double bond publish.csiro.auresearchgate.net. |
| Nitrate Radical (NO₃) | Nighttime | Minutes to hours manchester.ac.uk | Significant nighttime oxidant for this compound publish.csiro.au. |
Contribution of this compound Oxidation to Global Secondary Organic Aerosol Budgets
Secondary organic aerosol (SOA) is readily formed from the oxidation of sesquiterpenes publish.csiro.aupublish.csiro.au. Sesquiterpenes have a high SOA forming potential compared to other BVOCs like monoterpenes, on a reacted mass basis publish.csiro.au. The oxidation products of sesquiterpenes, being less volatile, contribute significantly to the formation and growth of atmospheric particles researchgate.netnih.govcopernicus.org.
Chamber experiments investigating the oxidation of sesquiterpenes, including α-cedrene, have demonstrated high SOA yields publish.csiro.aupublish.csiro.au. SOA yields (ratio of SOA formed to hydrocarbon reacted) averaged 0.53 for ozonolysis, 0.55 for photooxidation, and 1.19 for NO₃ reactions across a series of sesquiterpenes studied, including α-cedrene publish.csiro.aupublish.csiro.au. The high reactivity of these compounds and their efficient conversion into SOA products result in high SOA levels publish.csiro.au.
The oxidation of sesquiterpenes can lead to the formation of highly oxidized multifunctional organic compounds (HOMs), which play a crucial role in new particle formation and growth researchgate.netnih.govcopernicus.org. Studies on α-cedrene ozonolysis have shown that high molecular weight products and reactions of stabilized Criegee intermediates (SCIs) are important in the early stages of particle formation copernicus.org.
Interactive Table 3: Average SOA Yields from Sesquiterpene Oxidation
| Oxidation Pathway | Average SOA Yield publish.csiro.aupublish.csiro.au |
| Ozonolysis | 0.53 |
| Photooxidation | 0.55 |
| NO₃ Reactions | 1.19 |
Environmental Transport and Partitioning in Atmospheric and Aquatic Compartments
The environmental transport and partitioning of this compound are influenced by its physical and chemical properties, as well as its atmospheric lifetime. This compound is a volatile organic compound industrialchemicals.gov.au. Its partitioning between air, water, and soil compartments depends on factors such as its Henry's Law constant, octanol-water partition coefficient (log KOW), and soil adsorption coefficient (log KOC) industrialchemicals.gov.au.
Given the structural similarities, this compound is also expected to exhibit volatility and potential for partitioning to soil and water, although the exact partitioning coefficients may differ. The relatively short atmospheric lifetime of this compound due to its reactivity with atmospheric oxidants limits its potential for long-range atmospheric transport researchgate.net.
In aquatic environments, the fate of this compound would be influenced by processes such as volatilization, biodegradation, and adsorption to sediment industrialchemicals.gov.au. While some studies mention the biodegradation of this compound by specific bacteria oup.com, detailed information on its degradation rates and persistence in water was not extensively found.
Modeling and Parameterization of this compound Chemistry in Atmospheric Models
Atmospheric models are used to simulate the complex chemical and physical processes that occur in the atmosphere, including the emission, transport, transformation, and removal of BVOCs like this compound colostate.edunwas.org. Parameterizations are used in these models to represent processes that occur at scales smaller than the model grid resolution, such as turbulent diffusion, chemical reactions, and aerosol formation colostate.edunwas.org.
Accurately modeling the atmospheric chemistry of this compound requires incorporating its emission rates, reaction rate coefficients with atmospheric oxidants (OH, O₃, NO₃), and the yields and properties of its oxidation products, particularly their potential to form SOA publish.csiro.auresearchgate.net. Studies like those investigating SOA formation from sesquiterpene oxidation aim to improve aerosol parameterization for these reactions for incorporation into air quality models publish.csiro.aupublish.csiro.aupublish.csiro.au.
Challenges in modeling sesquiterpene chemistry include the diversity of emitted species, the complexity of their degradation pathways, and the need for accurate parameters for SOA formation publish.csiro.aupublish.csiro.au. While progress has been made in understanding the oxidation of some sesquiterpenes like β-caryophyllene, further investigation is needed to fully understand the role of various SQTs, including this compound, in ambient SOA formation and to develop more complete parameterizations for atmospheric models publish.csiro.aupublish.csiro.au.
Modeling studies often utilize chemical mechanisms that represent the gas-phase reactions of BVOCs with oxidants and the subsequent formation of semi-volatile and low-volatile products that can condense to form SOA rsc.org. The Community Multiscale Air Quality (CMAQ) model, for example, uses chemical mechanisms like SAPRC-11 to determine SOA concentrations derived from isoprene, monoterpenes, and sesquiterpenes rsc.org.
Parameterization of SOA formation from sesquiterpenes in models typically involves using experimentally determined SOA yields and information on the volatility of the oxidation products publish.csiro.aupublish.csiro.au. However, the complex composition and phase of sesquiterpene SOA, which can be highly viscous and semisolid, add complexity to modeling efforts copernicus.org.
Interactive Table 4: Key Parameters for Modeling this compound Atmospheric Chemistry
| Parameter | Relevance to Modeling | Data Availability/Challenges |
| Emission Rates | Input for atmospheric transport and chemistry simulations tandfonline.com. | Varies by plant species and environmental conditions; specific this compound data may be limited d-nb.info. |
| Reaction Rate Coefficients (with OH, O₃, NO₃) | Determine atmospheric lifetime and degradation speed publish.csiro.auresearchgate.net. | Available for some sesquiterpenes; specific this compound rates needed for accurate modeling publish.csiro.au. |
| Oxidation Products and Pathways | Determine the formation of less volatile compounds and HOMs researchgate.netnih.gov. | Complex pathways; identification and yields of specific products are ongoing research areas publish.csiro.auresearchgate.net. |
| SOA Yields | Crucial for predicting SOA formation potential publish.csiro.aupublish.csiro.au. | Experimentally determined yields available for this compound oxidation under various conditions publish.csiro.aupublish.csiro.au. |
| Product Volatility and Partitioning | Influence partitioning between gas and particle phases researchgate.netindustrialchemicals.gov.au. | Low volatility products are key for SOA; detailed partitioning data for specific products needed researchgate.netindustrialchemicals.gov.au. |
| SOA Properties (e.g., viscosity, phase) | Affect SOA growth mechanisms and atmospheric lifetime copernicus.org. | Sesquiterpene SOA can be highly viscous, adding complexity to models copernicus.org. |
Theoretical and Computational Chemistry Studies on Cedrene
Quantum Mechanical Investigations of Reaction Mechanisms and Transition States
Quantum mechanical (QM) methods are essential for studying the electronic structure of molecules and the energy changes that occur during chemical reactions. These methods can be used to identify transition states, which are high-energy configurations that molecules pass through during a reaction, and to calculate the energy barriers of reactions. Understanding transition states is crucial for elucidating reaction mechanisms. solubilityofthings.comchemrxiv.org
While specific detailed QM studies solely focused on cedrene (B97730) reaction mechanisms were not extensively found in the search results, the principles of QM are broadly applied to terpene cyclization reactions, which are relevant to this compound biosynthesis and transformations. acs.orgcolab.wsucdavis.edunih.gov QM methods, often in conjunction with molecular mechanics (QM/MM), are used to model enzymatic reactions and understand the influence of the enzyme environment on reaction pathways and transition states. umn.edu The calculation of transition state geometries is a key application of QM, although it can be computationally expensive. chemrxiv.org
Density Functional Theory (DFT) Applications in Biosynthetic Pathway Elucidation
Density Functional Theory (DFT) is a widely used quantum mechanical method that is particularly effective for studying larger molecules and complex systems, including biological processes. solubilityofthings.com DFT has been extensively applied to investigate the biosynthesis of terpenes, a class of compounds that includes this compound. colab.wsacs.orgresearchgate.net
Studies utilizing DFT have been instrumental in understanding the complex cyclization pathways involved in sesquiterpene biosynthesis, starting from precursors like farnesyl diphosphate (B83284) (FPP). acs.orgnih.gov These computational studies can help elucidate the energetically favorable routes and the intermediates formed during the enzymatic conversion of linear precursors into cyclic structures like the this compound skeleton. acs.orgresearchgate.net For instance, DFT calculations have been used to reveal concerted, highly asynchronous cyclization pathways in sesquiterpene synthases. acs.org The conformation of the bisabolyl cation, an intermediate in some sesquiterpene biosynthesis pathways, has been studied using DFT to understand its role in determining the structure and stereochemistry of the final products, including those structurally related to this compound. acs.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. nih.govnih.gov MD simulations are valuable for studying the conformational flexibility of molecules and how they interact with other molecules. nih.govmit.edudovepress.com
For this compound and related sesquiterpenes, MD simulations can provide insights into their preferred conformations in different environments (e.g., gas phase, solution, or within a protein active site). researchgate.net Understanding the conformational dynamics is important for predicting how this compound might bind to receptors or interact with other molecules. MD simulations can also be used to analyze intermolecular interactions, such as hydrogen bonding and pi-alkyl interactions, which play a crucial role in the behavior of molecules in various systems. dovepress.com While specific MD studies on this compound itself were not detailed in the search results, MD simulations are commonly used for studying the dynamics and interactions of terpenoids and other organic molecules. nih.govnih.govmit.edu
Computational Approaches to this compound-Derived Structures in Materials Science
Computational materials science utilizes modeling, simulation, and theory to understand and design materials. summerschooldresden.sciencewikipedia.orgmdpi.com This field explores the relationship between the structure of materials at different scales and their properties. wikipedia.org
While direct applications of this compound-derived structures in materials science with detailed computational studies were not prominently featured in the search results, computational approaches are broadly applied to study organic molecules and natural products for potential materials applications. amazonaws.com DFT and MD simulations are common techniques used in computational materials science to predict material properties and understand their behavior at the atomic and molecular levels. mdpi.com Given the unique tricyclic structure of this compound, computational methods could potentially be used to explore the properties of polymers or composite materials incorporating this compound derivatives, or to investigate its interactions with material surfaces. Computational materials science aims to discover new materials and optimize the properties of existing ones through simulation and modeling. mdpi.comcam.ac.uk
Compound Names and PubChem CIDs
Applications and Derivatization in Advanced Chemical Synthesis
Cedrene (B97730) as a Chiral Building Block in Complex Molecule Synthesis
Naturally occurring this compound isomers, such as (−)-α-cedrene and (+)-β-cedrene, are part of the chiral pool, a collection of readily available natural compounds containing pre-existing stereogenic centers. wikipedia.orgnih.gov This makes them convenient starting materials for synthetic routes aiming to construct complex chiral molecules. The inherent three-dimensional structure of the cedrane (B85855) scaffold directs substituents in three-dimensional space, which is beneficial for exploring 3D biological space in drug discovery and other applications. acs.org
Research has demonstrated the utility of this compound as a chiral building block in the synthesis of various natural products and other complex structures. For instance, the cedrane carbon skeleton has been efficiently assembled from simpler precursors using strategies like intramolecular Pauson-Khand cyclization reactions, providing a concise route to both α- and β-cedrene. researchgate.netnih.govacs.org The structural complexity inherent in compounds like (+)-cedrol, a related cedrane sesquiterpene, can be leveraged as a synthetic platform for accessing highly oxidized terpenoids through site-selective C(sp3)–H oxidations and ring fragmentations. nih.gov
Synthesis and Exploration of this compound-Derived Scaffolds for Novel Chemical Entities
The cedrane scaffold serves as a valuable template for the design and synthesis of natural product-inspired libraries aimed at exploring 3D biological space. acs.org By synthesizing scaffolds with orthogonally reactive handles, researchers can generate one-, two-, and three-dimensional libraries based on the cedrane core. acs.org This approach allows for the creation of diverse sets of compounds with varying substituents positioned in specific orientations around the rigid cedrane framework.
Studies have shown that libraries of analogues based on the cedrane scaffold, prevalidated by nature, can exhibit various effects against biological systems, including interactions with normal and diseased cell lines. acs.org For example, the synthesis of 1D and 2D libraries at specific positions of the cedrane scaffold has been achieved through reactions like esterification, demonstrating the feasibility of generating diverse chemical entities from this core structure. acs.org This exploration of this compound-derived scaffolds is a promising avenue for the discovery of novel compounds with potential biological activities.
Integration of this compound-Type Structures as Structural Motifs in Organic Materials (e.g., Organic Electronics)
While the direct incorporation of intact this compound molecules into organic electronic materials is not a widely reported application, the principles of using rigid, highly structured organic molecules with specific electronic properties are fundamental to this field. Organic electronics utilizes carbon-based organic compounds, including small molecules and polymers, to create electronic devices. j-ames.comwikipedia.org These materials offer advantages such as flexibility, potentially lower manufacturing costs, and tunable optical and electrical features. j-ames.comwikipedia.orgarborpharmchem.com
The tricyclic, rigid nature of the cedrane skeleton, although typically associated with insulating hydrocarbons, could potentially be modified or functionalized to introduce electronic properties suitable for integration into organic materials. Research in organic electronics explores a wide range of organic molecular structures, including polycyclic aromatic compounds, for their semiconducting properties. wikipedia.org While specific examples of this compound or this compound-derived structures being used as structural motifs in conductive polymers or small-molecule organic semiconductors are not prominently found in the provided search results, the broader field of organic electronics is continuously exploring novel organic frameworks with desirable electronic characteristics. The structural rigidity and defined 3D orientation offered by a modified cedrane core could potentially be exploited in the design of new organic electronic components, although this would likely require significant chemical derivatization to impart conductivity or semiconducting behavior.
Investigations into this compound as a Chemical Signaling Molecule in Plant-Microbe Interactions
This compound has been identified as a volatile organic compound (VOC) produced by certain microorganisms, playing a role in chemical signaling within plant-microbe interactions. biorxiv.orgnih.govresearchgate.netnih.govbiorxiv.org Specifically, this compound produced by plant-beneficial fungi, such as Trichoderma guizhouense and Suillus bovinus, has been shown to modulate plant root development. biorxiv.orgnih.govresearchgate.netnih.govbiorxiv.org
Future Research Directions and Emerging Trends in Cedrene Chemistry
Exploration of Unconventional Synthetic Routes
The structural complexity of cedrene (B97730) has historically necessitated ingenious approaches for its total synthesis. libretexts.org While several synthetic routes have been reported, including strategies based on strategic bond cleavages and biomimetic cyclizations, the exploration of unconventional synthetic methodologies remains a key area for future research. libretexts.org This includes investigating novel cascade reactions, exploring new catalytic systems, and developing more efficient and sustainable synthetic pathways. For instance, research has explored using Lewis acids to initiate cationic cyclization cascades from modified sesquiterpene substrates, leading to this compound skeletons. rsc.org Biomimetic approaches, inspired by the natural biosynthetic pathways, also continue to be a source of inspiration for developing novel synthetic strategies. researchgate.net
Deeper Mechanistic Understanding of Sesquiterpene Synthases
Sesquiterpene synthases play a crucial role in the biosynthesis of complex sesquiterpenes like this compound from farnesyl diphosphate (B83284) (FPP) through intricate carbocationic reactions. acs.orgresearchgate.net Achieving a deeper mechanistic understanding of these enzymes is vital for potentially harnessing them for biocatalytic production or for designing enzyme-inspired synthetic routes. Research utilizing quantum chemical calculations and molecular dynamics simulations has provided insights into the conformational changes of intermediates, such as the bisabolyl cation, within enzyme active sites and their influence on product stereochemistry. acs.org Further studies involving structural biology, site-directed mutagenesis, and isotopic labeling experiments are needed to fully elucidate the complex cascade reactions catalyzed by these enzymes and identify key residues involved in stabilizing reactive intermediates. researchgate.net This knowledge can facilitate the rational expansion of the chemical space of sesquiterpene synthases for potential applications in synthetic biology. researchgate.net
Advanced Studies on Aerosol Microphysics and Multiphase Chemistry from this compound Oxidation
Sesquiterpenes, including this compound, are recognized as important biogenic volatile organic compounds (BVOCs) with a high potential for forming secondary organic aerosol (SOA). researchgate.netresearchgate.net However, the mechanisms underlying SOA formation from sesquiterpene oxidation are not yet fully understood. researchgate.net Advanced studies are needed to investigate the gas-phase oxidation of this compound by atmospheric oxidants like ozone (O₃), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO₃), as well as the subsequent multiphase chemistry and aerosol microphysics. researchgate.net Research has shown that SOA is readily formed from sesquiterpene oxidation, with generally high conversion rates. researchgate.net Studies on α-cedrene ozonolysis have provided insights into the phase, composition, and growth mechanisms of the resulting SOA, indicating that the aerosol can be a highly viscous semisolid and that high molecular weight products and reactions of stabilized Criegee intermediates play a crucial role in early particle formation. researchgate.net Future research should focus on identifying individual oxidation products, understanding their partitioning between gas and particle phases, and investigating the role of multiphase reactions in aerosol aging and transformation, particularly under varying environmental conditions. researchgate.netnih.gov
Development of Miniaturized and On-site Analytical Techniques
Accurate and timely analysis of this compound in various matrices, including environmental samples and biological systems, necessitates the development of advanced analytical techniques. Future research trends include the development of miniaturized and on-site analytical methods. sustainability-directory.comsolubilityofthings.comspectroscopyonline.com Miniaturization techniques, such as microextraction and microfluidics, offer advantages in terms of reduced sample and reagent consumption, decreased waste generation, and potential for on-site analysis. sustainability-directory.comspectroscopyonline.comnih.gov Portable analytical devices, such as handheld spectrometers and electrochemical sensors, are also emerging for real-time, on-site measurements. solubilityofthings.comspectroscopyonline.com While miniaturized solid-phase extraction techniques have been applied to natural products, further development is needed for specific and sensitive detection of this compound in complex environmental and biological matrices. mdpi.com The integration of sample collection, preparation, and detection into single, portable devices represents a future direction in this field. spectroscopyonline.com
Predictive Modeling of this compound Reactivity and Environmental Impact
Predictive modeling plays a crucial role in understanding and forecasting the atmospheric reactivity and environmental impact of compounds like this compound. Future research will focus on developing and refining models to accurately predict this compound's reaction rates with atmospheric oxidants and its contribution to secondary pollutant formation, such as ozone and SOA. mdpi.comnih.govacs.org While models suggest sesquiterpenes can contribute significantly to SOA formation, there are uncertainties, and observations in some environments suggest a potentially lower contribution. rsc.org Predictive models need to account for the isomer-specific reactivity of sesquiterpenes, as reaction rates can vary significantly between isomers. nih.govacs.org Furthermore, models should integrate factors like environmental conditions, emissions variability, and land use change to provide a more comprehensive understanding of this compound's atmospheric fate and impact on air quality and climate. mdpi.comnih.govrsc.org
Interdisciplinary Research at the Interface of Organic Chemistry, Environmental Science, and Chemical Biology
Addressing the multifaceted aspects of this compound chemistry requires increasingly interdisciplinary research efforts. Future trends emphasize collaboration between organic chemists, environmental scientists, and chemical biologists. uis.nopressbooks.pubircbc.ac.cnuniversiteitleiden.nlfrontiersin.org Organic chemistry provides the foundation for synthesizing this compound and its derivatives and understanding their reactions. Environmental science is crucial for studying this compound's emissions, atmospheric transformation, and environmental fate, including its role in aerosol formation and impact on air quality. uis.no Chemical biology offers tools and approaches to investigate the biosynthesis of this compound by enzymes and microorganisms, potentially leading to sustainable production methods. pressbooks.pubircbc.ac.cnuniversiteitleiden.nl Interdisciplinary research can lead to a more holistic understanding of this compound, from its molecular properties and biological origins to its broader environmental implications. uis.nopressbooks.pubfrontiersin.org This collaborative approach is essential for developing sustainable chemical processes, mitigating environmental impacts, and exploring potential new applications of this compound and related compounds. uis.nofrontiersin.org
Q & A
Q. What are the key physicochemical properties of α-cedrene, and how are they experimentally determined?
α-Cedrene (C15H24, MW 204.35 g/mol) is a tricyclic sesquiterpene with a logKOW of ~5.7 and water solubility of ~0.15 mg/L . Key properties like vapor pressure (3 Pa) and Henry’s law constant (3510 Pa·m<sup>3</sup>/mol) are measured via gas chromatography-mass spectrometry (GC-MS) and partitioning experiments. Researchers should prioritize replicate analyses (e.g., triplicate runs) to ensure precision, as demonstrated in retention index comparisons for structural confirmation .
Q. What methodologies are optimal for extracting and quantifying α-cedrene from plant matrices?
Hydrodistillation of cedarwood oil is standard for extraction, followed by purification via fractional distillation. For quantification, GC-MS/MS in selective reaction monitoring (SRM) mode (m/z 204.3→119.0) using ethyl acetate extraction from plasma or plant tissues achieves sensitivity down to 0.1 ng/mL. Internal standards like 1,4-dichlorobenzene (m/z 146.0→111.0) are critical for minimizing matrix effects .
Q. How are in vivo pharmacokinetic studies of α-cedrene designed to assess bioavailability?
Studies typically administer α-cedrene intravenously (10–20 mg/kg) and orally (50–100 mg/kg) in Sprague-Dawley rats, with plasma samples collected at timed intervals. Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using non-compartmental analysis. Gender-specific differences in absorption (e.g., higher oral bioavailability in female rats) must be statistically validated via ANOVA .
Q. What experimental models are used to evaluate α-cedrene’s anti-obesity effects?
High-fat diet (HFD)-induced obese C57BL/6N mice or Sprague-Dawley rats are treated orally with α-cedrene (e.g., 50 mg/kg for 8–12 weeks). Endpoints include adipose tissue mass, lipid profiles, and gene expression (e.g., Adcy3 dependency validated via heterozygous null mice). Controls should include vehicle-treated HFD groups to isolate compound-specific effects .
Advanced Research Questions
Q. What are the synthetic challenges in producing β-cedrene, and how are stereochemical outcomes controlled?
β-Cedrene’s tricyclic structure with an exocyclic double bond poses regioselectivity hurdles during synthesis. Key intermediates like the bisabolyl cation require chiral catalysts to direct stereochemistry. Computational modeling (e.g., DFT calculations) predicts conformational stability, while NMR and X-ray crystallography validate stereoisomer purity .
Q. How can metabolic pathways of α-cedrene be mapped to identify bioactive metabolites?
Use <sup>14</sup>C-labeled α-cedrene in rat hepatocyte assays followed by LC-MS/MS profiling. Phase I metabolites (e.g., hydroxylated derivatives) are identified via fragmentation patterns, while Phase II conjugates (glucuronides) require enzymatic hydrolysis. Comparative analysis with in silico tools (e.g., Meteor Nexus) enhances pathway prediction .
Q. How should researchers address contradictions in environmental fate data for α-cedrene?
Discrepancies in logKOW or biodegradation rates may arise from assay conditions (e.g., pH, temperature). A tiered approach is recommended: (1) Replicate studies under standardized OECD guidelines; (2) Use QSAR models to predict variability; (3) Apply probabilistic risk assessment for unidentified constituents (e.g., RAF comparisons to known thresholds) .
Q. What methodologies validate the read-across approach for α-cedrene’s toxicological risk assessment?
Read-across to β-caryophyllene (NOAEL 222 mg/kg/day) requires structural similarity validation via molecular docking and metabolic profiling. ToxTrack™ assays assess shared reactivity pathways (e.g., CYP450 inhibition). Uncertainties are quantified using the Chesar tool, with sensitivity analysis to confirm applicability domains .
Q. How does α-cedrene’s partitioning behavior influence its environmental persistence?
Air-water partitioning (via Henry’s law constant) and soil adsorption (logKOC) are modeled using EPI Suite. Field studies should measure half-lives in aquatic mesocosms and soil microcosms under UV exposure. Data variability is mitigated through harmonized OECD 307/309 protocols .
Q. What statistical frameworks optimize experimental design for α-cedrene’s bioactivity studies?
Power analysis (α=0.05, β=0.2) determines sample sizes to detect ≥30% effect sizes. Randomized block designs control for inter-individual variability in animal models. Multivariate ANOVA or mixed-effects models account for repeated measures and covariates (e.g., diet, sex) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
